molecular formula C12H14FN3 B5851442 3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile

3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile

Katalognummer B5851442
Molekulargewicht: 219.26 g/mol
InChI-Schlüssel: TXBCSFIRHCCWJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile, also known as MP-10, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. MP-10 is a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist, which means it has the ability to modulate the activity of these receptors in the brain. In

Wirkmechanismus

3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile is a selective serotonin reuptake inhibitor (SSRI), which means it inhibits the reuptake of serotonin in the brain, leading to increased serotonin levels. It is also a sigma-1 receptor agonist, which means it binds to and activates the sigma-1 receptor in the brain. The sigma-1 receptor has been implicated in various neurological and psychiatric disorders, and its activation by this compound may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the expression of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has been shown to have anti-inflammatory effects in the brain, which may contribute to its therapeutic effects in various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile has several advantages for lab experiments, including its selectivity for the serotonin transporter and sigma-1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has several limitations, including its relatively low potency compared to other SSRIs, its limited solubility in aqueous solutions, and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for research on 3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile. One area of interest is its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid beta plaques in the brain. Another area of interest is its potential use in combination with other drugs for the treatment of various neurological and psychiatric disorders. Finally, further research is needed to better understand the mechanism of action of this compound and its potential for off-target effects.

Synthesemethoden

The synthesis of 3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-fluoro-3-nitrobenzonitrile with 4-methylpiperazine in the presence of a reducing agent such as zinc powder or iron powder to yield 3-fluoro-4-(4-methyl-1-piperazinyl)nitrobenzene. The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon or hydrogen gas. Finally, the amino group is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to yield this compound.

Wissenschaftliche Forschungsanwendungen

3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. This compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid beta plaques in the brain.

Eigenschaften

IUPAC Name

3-fluoro-4-(4-methylpiperazin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-15-4-6-16(7-5-15)12-3-2-10(9-14)8-11(12)13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBCSFIRHCCWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.